3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Description

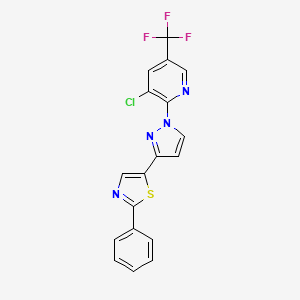

This compound features a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a pyrazole ring at position 2. The pyrazole is further functionalized with a 2-phenyl-1,3-thiazol-5-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole moiety may facilitate target binding via π-π interactions or hydrogen bonding .

Properties

IUPAC Name |

5-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClF3N4S/c19-13-8-12(18(20,21)22)9-23-16(13)26-7-6-14(25-26)15-10-24-17(27-15)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMQVUQANYJPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a pyridine derivative with significant potential in medicinal chemistry. This compound has been studied for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure, which incorporates thiazole and pyrazole moieties, contributes to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 562.97 g/mol. The compound features a trifluoromethyl group and a chloro substituent on the pyridine ring, which are known to enhance biological activity through increased lipophilicity and altered electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H14ClF3N4O3S2 |

| Molecular Weight | 562.97 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:

- A549 (Lung cancer) : IC50 values reported around 26 µM for similar pyrazole derivatives indicate promising anticancer properties .

- MCF-7 (Breast cancer) : Compounds with structural similarities demonstrated IC50 values as low as 0.01 µM .

The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against these cell lines.

Antimicrobial Activity

The compound's thiazole component is associated with notable antimicrobial activity. Research indicates that thiazole derivatives can exhibit significant antibacterial effects. For instance, related compounds have shown MIC values against various bacterial strains, suggesting that modifications to the thiazole ring can enhance antimicrobial potency .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, making them potential candidates for treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a comparative study involving several pyrazole derivatives, one compound exhibited an IC50 value of 0.39 ± 0.06 μM against HCT116 (colon cancer) cells, indicating high potency . This suggests that structural modifications in compounds like this compound could lead to enhanced anticancer activity.

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values below 10 µg/mL, showcasing their potential as effective antimicrobial agents .

Scientific Research Applications

Agricultural Chemistry

The compound has been identified as a key structural unit in active pesticide ingredients. Its derivatives exhibit insecticidal properties, making them suitable for agricultural applications:

- Insecticidal Activity : Research indicates that compounds derived from this structure demonstrate effective insecticidal activity against various pests, including Mythimna separata and Spodoptera frugiperda. These activities were tested at concentrations of 500 μg/ml, showing promising results compared to established pesticides like chlorantraniliprole .

Antifungal Properties

Recent studies have evaluated the antifungal efficacy of similar compounds containing the trifluoromethyl pyrimidine framework:

- Bioassays : Compounds related to this structure have shown significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides like tebuconazole . For instance, certain derivatives exhibited inhibition rates of up to 100% against selected fungal strains at concentrations of 50 μg/ml.

Medicinal Chemistry

The compound's unique molecular features suggest potential applications in medicinal chemistry:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound have demonstrated moderate anticancer activity against various cancer cell lines (e.g., PC3, K562). The effectiveness was noted at concentrations around 5 μg/ml, although these results were lower than those observed with standard chemotherapeutics such as doxorubicin .

| Activity Type | Test Organism/Cell Line | Concentration (μg/ml) | Result |

|---|---|---|---|

| Insecticidal | Mythimna separata | 500 | Effective compared to control |

| Insecticidal | Spodoptera frugiperda | 500 | Effective compared to control |

| Antifungal | Botrytis cinerea | 50 | Inhibition rate: up to 100% |

| Antifungal | Sclerotinia sclerotiorum | 50 | Inhibition rate: up to 96.76% |

| Anticancer | PC3 | 5 | Moderate activity |

| Anticancer | K562 | 5 | Moderate activity |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at position 3 of the pyridine ring is highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group and adjacent nitrogen atom.

Key Reactions:

Mechanistic Insight :

The chloro group undergoes Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or direct substitution with alkoxides, facilitated by polar aprotic solvents like DMF or dioxane .

Cross-Coupling Reactions via the Pyridine Ring

The pyridine ring participates in Suzuki-Miyaura and Stille couplings, leveraging halogenated intermediates.

Example Reaction:

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-pyridine deriv. | (Thiophen-2-yl)boronic acid, Pd catalyst | 2-(Thiophen-2-yl)-substituted pyridine | 93% |

Key Conditions :

Functionalization of the Pyrazole-Thiazole Moiety

The pyrazole and thiazole rings exhibit electrophilic substitution and cyclocondensation reactivity.

Pyrazole Ring:

-

Oxidation : IBX (2-iodoxybenzoic acid) in DMSO oxidizes pyrazolyl-methanol to aldehydes .

-

Thioamide Formation : Reaction with H₂S in pyridine yields carbothioamides, precursors for thiazole derivatives .

Thiazole Ring:

-

Electrophilic Substitution : Nitration or halogenation occurs at the 5-position of the thiazole due to electron-rich sulfur and nitrogen atoms .

Reduction:

-

Nitro Group Reduction : While not directly present in this compound, analogous pyrazole-thiazole systems show nitro-to-amine reduction using H₂/Pd-C.

-

CF₃ Stability : The trifluoromethyl group remains inert under mild conditions but may degrade under strong reducing agents (e.g., LiAlH₄).

Oxidation:

-

Thiazole Sulfur Oxidation : H₂O₂ or mCPBA oxidizes thiazole sulfur to sulfoxide or sulfone derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts and CO₂.

-

Hydrolytic Sensitivity : The thiazole ring hydrolyzes under strong acidic/basic conditions, yielding thiourea intermediates .

Biological Activity-Linked Reactivity

The compound inhibits enzymes (e.g., COX-2) via triazole-thiazole coordination to metal ions in active sites. Demethylation of methoxy substituents on the phenyl ring enhances binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Linked Pyridines

Key Compounds:

Structural and Functional Insights:

Trifluoromethyl-Containing Pharmaceuticals: Celecoxib Analogs

Celecoxib-related compounds () share the trifluoromethyl-pyrazole motif but incorporate sulfonamide groups (e.g., 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). Unlike the target compound, these are designed for cyclooxygenase-2 (COX-2) inhibition, highlighting how trifluoromethyl groups are leveraged differently in pharmaceuticals vs. agrochemicals .

Electronic and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values across all analogs, promoting membrane penetration. However, bulky groups like thiazole or dimethoxymethyl may offset this by increasing molecular weight .

- Metabolic Stability : Fluorine atoms in the trifluoromethyl group reduce oxidative metabolism, a feature critical for both agrochemical persistence and drug half-life .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine?

Methodological Answer:

A modular approach is advised, starting with the synthesis of the thiazole and pyrazole moieties separately. The thiazole ring can be constructed via Hantzsch thiazole synthesis using thiourea and α-halo ketones, while the pyrazole may be prepared via cyclocondensation of hydrazines with 1,3-diketones. Subsequent coupling of these fragments to the pyridine core requires careful optimization of cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate intermediates. Reaction progress should be monitored using TLC and LC-MS to ensure intermediate stability .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Combine spectroscopic and computational methods:

- NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent positions. The trifluoromethyl group’s distinct ¹⁹F signal (~-60 ppm) aids in assignment .

- FT-IR to identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, C-F vibrations).

- X-ray crystallography for definitive solid-state structure determination, resolving ambiguities in stereoelectronic effects.

- DFT calculations (e.g., Gaussian software) to predict electronic distributions and reactive sites. Validate computational models against experimental data .

Advanced: What experimental designs are optimal for studying the compound’s reactivity under catalytic conditions?

Methodological Answer:

Design a factorial experiment to test variables:

- Catalyst screening : Evaluate Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency.

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Temperature gradients : Use microwave-assisted synthesis for rapid screening (50–150°C).

- Kinetic studies : Employ in situ FT-IR or UV-Vis to monitor reaction progress.

- Control experiments : Include blank reactions and isotopic labeling (e.g., deuterated solvents) to rule out side pathways. Data should be analyzed using multivariate statistics to identify significant factors .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Address discrepancies systematically:

Re-examine purity : Use HPLC-MS to confirm sample homogeneity. Impurities (e.g., residual solvents) may skew NMR shifts.

Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃; fluorine-containing compounds are sensitive to solvent polarity.

Dynamic effects : Assess temperature-dependent NMR to detect conformational flexibility.

Cross-validate computations : Compare DFT results across multiple functionals (B3LYP, M06-2X) and basis sets.

Collaborative analysis : Consult crystallography experts to resolve structural ambiguities .

Advanced: What strategies are effective for probing the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

Titration experiments : Use UV-Vis or fluorescence spectroscopy to monitor binding with metal ions (e.g., Cu²⁺, Fe³⁺).

Single-crystal X-ray diffraction to determine metal-ligand coordination geometry.

Cyclic voltammetry to assess redox activity and stability of metal complexes.

EPR spectroscopy for paramagnetic metal centers (e.g., Cu²⁺).

Theoretical modeling : Calculate binding energies and frontier molecular orbitals to predict ligand behavior .

Basic: What analytical techniques are recommended for assessing the compound’s stability under varying conditions?

Methodological Answer:

- Accelerated stability testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).

- HPLC-MS to quantify degradation products; track parent ion [M+H]⁺ decay over time.

- TGA/DSC for thermal stability profiles.

- LC-NMR to structurally characterize degradation byproducts.

- pH-dependent studies : Test solubility and stability in buffers (pH 1–13) .

Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses with target proteins.

Surface plasmon resonance (SPR) or ITC to measure binding affinities (KD values).

Enzyme inhibition assays : Monitor activity changes via fluorogenic substrates (e.g., NADH depletion in kinase assays).

Cryo-EM/X-ray crystallography : Resolve ligand-protein co-structures at atomic resolution.

Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Advanced: What methodologies address challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Flow chemistry : Optimize continuous processing to control exothermic reactions and improve mixing.

- DoE (Design of Experiments) : Apply response surface methodology to identify scalable conditions.

- In-line PAT (Process Analytical Technology) : Use IR or Raman probes for real-time monitoring.

- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Crystallization engineering : Design seed-mediated protocols to enhance polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.